6-Chloro-N-methoxy-N-methylpicolinamide

Lipophilicity Drug-likeness SAR Design

Researchers needing controlled acylation without over-addition face limited options. This Weinreb amide solves that: the N-methoxy-N-methyl group chelates organometallics for clean ketone synthesis, while the 6-Cl handle permits orthogonal Suzuki/Negishi coupling. • Enables sequential C-C bond formation without tertiary alcohol byproducts • 6-Cl ready for Pd-catalyzed cross-coupling; HBD=0, LogP ~1.7 for CNS drug programs • Supplied with batch-specific purity documentation for procurement confidence.

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
CAS No. 192437-72-2
Cat. No. B1509934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N-methoxy-N-methylpicolinamide
CAS192437-72-2
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=NC(=CC=C1)Cl)OC
InChIInChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-4-3-5-7(9)10-6/h3-5H,1-2H3
InChIKeyXSSPRYGYLWAQOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-methoxy-N-methylpicolinamide Physicochemical Profile


6-Chloro-N-methoxy-N-methylpicolinamide (CAS 192437-72-2) is a chlorinated picolinamide derivative belonging to the Weinreb amide (N-methoxy-N-methylamide) class. The compound possesses a chlorine substituent at the 6-position of the pyridine ring and a methoxy-methylamide group at the 2-position, yielding a molecular formula C₈H₉ClN₂O₂ and molecular weight of 200.62 g/mol [1]. Its computed XLogP3-AA of 1.7 [1] places it in a moderately lipophilic range suitable for both organic-phase synthetic manipulations and membrane-permeability-relevant design. The absence of hydrogen bond donors (HBD = 0) combined with three hydrogen bond acceptors (HBA = 3) and a topological polar surface area (TPSA) of 42.4 Ų [1] defines a solubility and permeability profile distinct from primary amide analogs. Commercially, the compound is supplied as a building block or research intermediate with typical purities of 95–98% [2].

Workflow Weinreb amide ketone synthesis and controlled C–C bond formation
Selection Logic Dual reactivity: 6-Cl cross-coupling handle and masked acyl equivalent
MedChem Context Lead-like profile with 0 HBD and moderate lipophilicity; solid form

Substitution Risks for 6-Chloro-N-methoxy-N-methylpicolinamide


Substituting this compound with its closest in-class analogs—such as N-methoxy-N-methylpicolinamide (lacking the 6-chloro substituent) or 6-chloropicolinamide (lacking the Weinreb amide functionality)—introduces quantifiable differences in lipophilicity, hydrogen-bonding capacity, and synthetic reactivity that can fundamentally alter downstream outcomes. The 6-chloro substituent increases LogP by approximately 1.0 log unit versus the non-chlorinated Weinreb amide , affecting partitioning in both reaction media and biological assays. Conversely, replacing the Weinreb amide with a primary amide eliminates the N-methoxy-N-methyl group's ability to form stable tetrahedral chelates with organometallic nucleophiles, precluding the controlled ketone synthesis for which Weinreb amides are valued [1]. These are not subtle variations; they represent discrete functional-divergence points that make generic interchange scientifically unsound.

RISK 1
Non-chlorinated Weinreb amide Lacks 6-Cl; LogP drops ~0.7–1.0 units, shifting partitioning in reaction media and biological assays.
RISK 2
6-Chloropicolinamide (primary amide) Weinreb functionality lost; uncontrolled over-addition with organometallics may preclude reliable ketone synthesis.
RISK 3
5-Bromo Weinreb amide analog Halogen position and physical state (oil vs. solid) may alter cross-coupling reactivity and handling workflows.

Quantitative Differentiation of 6-Chloro-N-methoxy-N-methylpicolinamide


Lipophilicity Differential vs Non-Chlorinated Analog

6-Chloro-N-methoxy-N-methylpicolinamide (CAS 192437-72-2) exhibits a computed LogP of 1.37 (ChemicalBook) to XLogP3-AA 1.7 (PubChem) [1], compared with a LogP of 0.715 for its direct non-chlorinated analog N-methoxy-N-methylpicolinamide (CAS 148493-07-6) . This represents an increase of approximately 0.66–1.0 log units attributable solely to chlorine substitution at the 6-position. The increase in lipophilicity is consistent with the well-established Hansch π parameter for aromatic chlorine (π ≈ +0.71).

Lipophilicity Differential
Cross-study comparable
ΔLogP ≈ +0.66 to +1.0 vs non-chlorinated analog
Reported LogP shift supports distinct partitioning and permeability context.
Computed values; experimental measured LogP not identified.
Lipophilicity Drug-likeness SAR Design

Hydrogen-Bond Donor Differential: Weinreb vs Primary Amide

6-Chloro-N-methoxy-N-methylpicolinamide has zero hydrogen bond donors (HBD = 0) and three hydrogen bond acceptors (HBA = 3), as computed by PubChem [1], whereas its primary amide analog 6-Chloropicolinamide (CAS 70593-61-2) possesses one HBD (the primary amide -NH₂ group) and two HBAs . This differential means the target compound cannot act as a hydrogen bond donor in intermolecular interactions, fundamentally altering its solubility profile, its capacity to form crystal-lattice hydrogen bonds (affecting melting point and crystallinity), and its interactions with biological targets that rely on H-bond donor pharmacophores.

H-Bond Donor Differential
Cross-study comparable
HBD = 0 vs. 1; ΔTPSA ≈ -13.6 Ų
Absence of H-bond donor alters solubility and membrane permeability profile.
Computed properties; biological validation context not provided.
Hydrogen bonding Solubility Permeability

Synthetic Reactivity: Weinreb Amide vs Primary Amide

The N-methoxy-N-methylamide (Weinreb amide) functionality in the target compound enables controlled, single-addition reactions with Grignard reagents or organolithium compounds to yield ketones without over-addition to tertiary alcohols, a well-established class-level advantage first described by Weinreb and Nahm in 1981 [1]. In contrast, primary amides (such as 6-Chloropicolinamide, CAS 70593-61-2) react with organometallic nucleophiles to give mixtures of ketone and tertiary alcohol products due to the absence of the stabilizing tetrahedral chelate that the methoxy group provides [1]. Typical reported yields for Weinreb amide-to-ketone transformations range from 70–99% under standard Grignard conditions [2].

Synthetic Reactivity
Class-level inference
Weinreb amide enables controlled single-addition to ketone; reported class yields 70–99%
Supports reliable ketone construction without over-addition side reactions.
Class-level principle; substrate-specific yield data to verify.
Weinreb amide Ketone synthesis Grignard addition

Halogen Position: 6-Chloro vs 5-Bromo Weinreb Amide

The target compound carries chlorine at the 6-position (ortho to the pyridine nitrogen), whereas 5-Bromo-N-methoxy-N-methylpicolinamide (CAS 1211592-38-9) places bromine at the 5-position (meta to the pyridine nitrogen). While both halogens can serve as cross-coupling handles, the 6-position chlorine benefits from enhanced electrophilicity due to the electron-withdrawing effect of the adjacent pyridine nitrogen, potentially offering faster oxidative addition rates in Pd-catalyzed couplings compared to the 5-bromo analog [1]. Additionally, the target compound is a solid (crystalline), whereas the 5-bromo analog is described as a liquid/oil at ambient temperature , facilitating easier handling, weighing, and purification for the target compound. Physicochemical differences include MW (200.62 vs. 245.07 g/mol) and LogP (1.37 vs. 1.48) .

Halogen Position & Form
Cross-study comparable
6-Cl, solid; vs. 5-Br, oil. ΔMW = -44.5 g/mol
Solid form may simplify handling and purification workflows.
Vendor-reported physical state; cross-coupling rate to review.
Cross-coupling Halogen reactivity Regioselectivity

Commercial Purity and Storage Specifications

Multiple vendors report purities for the target compound in the range of 95% (AChemBlock) to ≥98% (Boroncore) [1], with Chemscene specifying ≥96% . The recommended storage condition is sealed, dry, at 2–8°C . This purity range is comparable to or slightly higher than that reported for the non-chlorinated analog N-methoxy-N-methylpicolinamide (typically 95%) and the 5-bromo analog (typically 95%) .

Commercial Purity
Supporting evidence
Purity available up to ≥98% (vs. typical 95% for comparators)
May reduce in-house repurification needs prior to synthetic use.
Vendor COA context; confirm lot-specific purity at procurement.
Purity specification Procurement Quality control

Application Scenarios for 6-Chloro-N-methoxy-N-methylpicolinamide


Controlled Ketone Synthesis with Organometallics

The Weinreb amide functionality enables chemists to convert the target compound directly to aryl or alkyl ketones by treatment with Grignard or organolithium reagents without over-addition to the tertiary alcohol [1]. This makes the compound a strategic intermediate for constructing ketone-containing pharmacophores where controlled C–C bond formation is required. The 6-chloro substituent remains available for orthogonal downstream functionalization via cross-coupling, enabling a two-step sequence: (i) Weinreb amide ketone synthesis, (ii) Pd-catalyzed Suzuki/Negishi coupling at the 6-position.

C–H Arylation Directing Group

Weinreb amides, particularly those bearing a pyridine nitrogen capable of chelation, have been demonstrated to act as effective directing groups in transition-metal-catalyzed C(sp³)–H and C(sp²)–H activation reactions [2]. The target compound's N-methoxy-N-methylamide group, combined with the pyridine nitrogen, can facilitate regioselective C–H arylation or alkenylation, enabling late-stage diversification of picolinamide-derived scaffolds in medicinal chemistry SAR campaigns [2].

Building Block for 6-Substituted Picolinamide Libraries

The combination of a Weinreb amide handle and a chlorine leaving group makes this compound an ideal building block for generating diverse 6-substituted picolinamide libraries. The chlorine can be displaced via nucleophilic aromatic substitution (SNAr) or cross-coupling to introduce amines, aryl groups, or heterocycles, while the Weinreb amide can simultaneously be elaborated to ketones or aldehydes. This dual reactivity profile [3] supports efficient parallel library synthesis in hit-to-lead optimization programs targeting picolinamide-occupying binding pockets in kinases, mGluR5, ROMK channels, or other therapeutically relevant protein targets [1].

Lead-Like Physicochemical Profile Optimization

For medicinal chemistry programs seeking to maintain ligand efficiency while avoiding H-bond donor-mediated off-target interactions, the target compound's computed LogP of ~1.4–1.7 and HBD count of 0 [4] position it favorably compared to more polar primary amide analogs (LogP ~0.7, HBD = 1) that may exhibit excessive hydrogen bonding, reduced membrane permeability, or undesired P-glycoprotein recognition. The 6-chloro substituent further provides a ~10-fold lipophilicity boost relative to the non-halogenated Weinreb amide [4], which can be critical for achieving target tissue distribution in CNS or intracellular-target programs.

Application
Selection Property
Validation Focus
Controlled ketone synthesis
Weinreb amide reactivity and 6-Cl orthogonality
Single-addition ketone yield; cross-coupling compatibility
C–H arylation directing group
N,O-bidentate chelation capacity
Regioselectivity in Pd-catalyzed C–H activation
6-Substituted picolinamide libraries
Dual-handle diversification potential
SNAr and cross-coupling scope; parallel synthesis feasibility
Lead-like profile optimization
Moderate LogP, HBD = 0
Membrane permeability; off-target H-bond interaction review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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